1-(Thiophen-3-yl)cyclopropan-1-ol
Overview
Description
1-(Thiophen-3-yl)cyclopropan-1-ol is an organic compound that features a cyclopropane ring substituted with a thiophene ring at the 3-position and a hydroxyl group at the 1-position
Mechanism of Action
Target of Action
The primary targets of 1-(Thiophen-3-yl)cyclopropan-1-ol are currently unknown. The compound is a synthetic thiophene derivative , and thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . .
Mode of Action
Given that it is a synthetic thiophene derivative, it may share some of the biological and physiological functions of other thiophene compounds, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities . .
Biochemical Pathways
Thiophene derivatives are known to affect a variety of biochemical pathways due to their broad spectrum of biological activities . .
Result of Action
As a synthetic thiophene derivative, it may have a range of effects depending on its specific targets and mode of action . .
Biochemical Analysis
Biochemical Properties
1-(Thiophen-3-yl)cyclopropan-1-ol plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The hydroxyl group on the cyclopropane ring allows for hydrogen bonding interactions with amino acid residues in enzyme active sites, potentially leading to enzyme inhibition or activation. Additionally, the thiophene ring can participate in π-π stacking interactions with aromatic residues in proteins, further influencing its biochemical activity .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways by modulating the activity of kinases and phosphatases. This compound can alter gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The hydroxyl group on the cyclopropane ring can form hydrogen bonds with enzyme active sites, leading to competitive or non-competitive inhibition. The thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, stabilizing the binding complex. These interactions can result in the modulation of enzyme activity and subsequent changes in cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term exposure to this compound can lead to alterations in cellular function, including changes in gene expression and metabolic activity. In vitro and in vivo studies have shown that the compound’s effects can persist for extended periods, depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular processes and metabolic activity. At high doses, it can cause toxic or adverse effects, such as oxidative stress, inflammation, and cell death. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The interactions with metabolic enzymes and cofactors play a crucial role in determining the compound’s overall metabolic profile .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions determine the compound’s bioavailability and its ability to reach target sites within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiophen-3-yl)cyclopropan-1-ol typically involves the cyclopropanation of thiophene derivatives. One common method is the reaction of thiophene with diazomethane in the presence of a catalyst such as copper(I) chloride. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired cyclopropane derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-(Thiophen-3-yl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, yielding a hydrocarbon.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of 1-(Thiophen-3-yl)cyclopropanone.
Reduction: Formation of 1-(Thiophen-3-yl)cyclopropane.
Substitution: Formation of halogenated or nitrated derivatives of the thiophene ring.
Scientific Research Applications
1-(Thiophen-3-yl)cyclopropan-1-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Thiophene: A simpler analog without the cyclopropane ring.
Cyclopropanol: A simpler analog without the thiophene ring.
1-(Thiophen-2-yl)cyclopropan-1-ol: A positional isomer with the thiophene ring at the 2-position.
Uniqueness: 1-(Thiophen-3-yl)cyclopropan-1-ol is unique due to the combination of the cyclopropane ring and the thiophene ring at the 3-position. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-thiophen-3-ylcyclopropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8OS/c8-7(2-3-7)6-1-4-9-5-6/h1,4-5,8H,2-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIYDUZQECECIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CSC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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